メチル 3,4-ジヒドロ-3-オキソ-2H-1,4-ベンゾチアジン-2-アセテート

説明

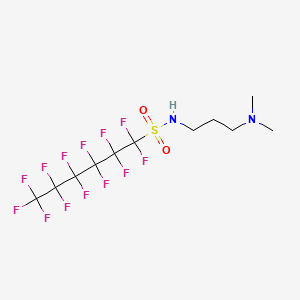

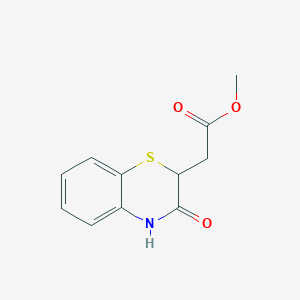

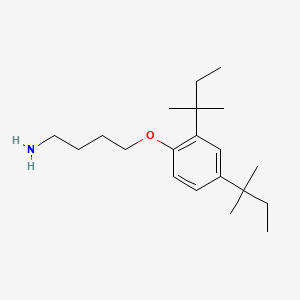

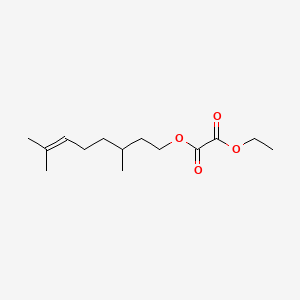

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate: is a chemical compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Oxidation Products: Oxidation can yield compounds such as benzothiazine-2-carboxylic acid .

Reduction Products: Reduction can produce 2-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine .

科学的研究の応用

- K ATPチャネルモジュレーション: 研究者らは、メチル 3,4-ジヒドロ-3-オキソ-2H-1,4-ベンゾチアジン-2-アセテートに関連する化合物を含む1,4-ベンゾチアジンの誘導体をK ATPチャネルオープナーとして合成しています 。これらのチャネルは、血管の緊張と心臓機能を調節する上で重要な役割を果たしています。この化合物がK ATPチャネルに与える影響を調べることで、循環器疾患に関する洞察を得ることができます。

- 虚血再灌流障害: 新規の抗不整脈薬は、心臓病の管理に不可欠です。 5,7,8-トリメチル-ベンゾピラン誘導体と5,7,8-トリメチル-1,4-ベンゾキサジンアミノアミド誘導体の一部は、虚血再灌流障害に対する抗不整脈作用について研究されています 。この文脈におけるメチル 3,4-ジヒドロ-3-オキソ-2H-1,4-ベンゾチアジン-2-アセテートの可能性を探求することは、価値のあることかもしれません。

- 血管拡張作用: メチル 3,4-ジヒドロ-3-オキソ-2H-1,4-ベンゾチアジン-2-アセテートを含む3,4-ジヒドロ-2(1H)-ピリドンヘテロ環は、血管拡張作用を示すことが示されています 。その作用機序と潜在的な治療的応用を調査することは、薬剤開発に関連する可能性があります。

- 広域スペクトル活性: 3,4-ジヒドロ-2(1H)-ピリドン骨格は、抗菌および抗真菌活性を示しています 。メチル 3,4-ジヒドロ-3-オキソ-2H-1,4-ベンゾチアジン-2-アセテートが同様の特性を共有しているかどうかを調査することは、価値のあることかもしれません。

- 合成経路: メチル 3,4-ジヒドロ-3-オキソ-2H-1,4-ベンゾチアジン-2-アセテートおよび関連化合物の合成を理解することは、さらなる研究にとって重要です。 最初のステップには、2-アミノチオフェノールとクロロ酢酸メチルの反応などの縮合反応が含まれます .

循環器研究

抗不整脈薬

医薬品化学

抗菌および抗真菌特性

化学合成と結晶学

生化学分析

Biochemical Properties

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . It also affects gene expression by altering the transcriptional activity of key regulatory genes, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression. These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate remains stable under controlled conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical effects .

Dosage Effects in Animal Models

The effects of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular antioxidant defenses and improve metabolic function . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and NADPH oxidase, influencing the production and detoxification of reactive oxygen species . Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

類似化合物との比較

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Methyl 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetate

Methyl 2-aminobenzenethiol

特性

IUPAC Name |

methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQAENJTGPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349538 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-63-0 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

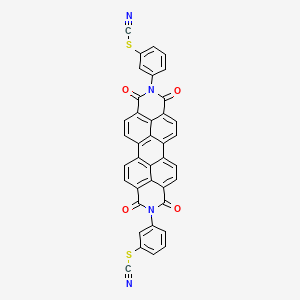

![4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradecane-3,5,9,11-tetrone](/img/structure/B1594782.png)

![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B1594786.png)

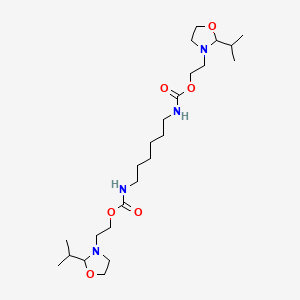

![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)